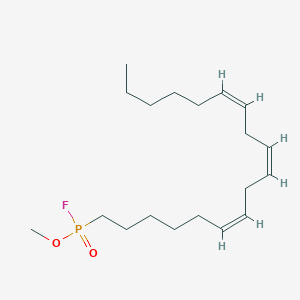

Methyl gamma-linolenyl fluorophosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl gamma-linolenyl fluorophosphonate is a chemical compound with the molecular formula C19H34FO2P and a molecular weight of 344.44 g/mol . It is an analog of methyl arachidonyl fluorophosphonate, which is widely studied as an inhibitor of phospholipases, fatty acid amide hydrolase, and as a cannabinoid receptor ligand . The pharmacology of the gamma-linolenyl analog has not been completely investigated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of methyl gamma-linolenyl fluorophosphonate involves the reaction of gamma-linolenic acid with phosphorus trichloride and fluorine-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using chromatographic techniques to achieve a high degree of purity .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to its production .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .

Applications De Recherche Scientifique

Methyl gamma-linolenyl fluorophosphonate is primarily used in scientific research, particularly in the fields of:

Mécanisme D'action

Methyl gamma-linolenyl fluorophosphonate exerts its effects by irreversibly inhibiting phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . This inhibition occurs through the formation of a covalent bond between the fluorophosphonate group and the active site of the enzyme . The compound also interacts with cannabinoid receptors, influencing various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl arachidonyl fluorophosphonate: A well-characterized inhibitor of phospholipases and cannabinoid receptor ligand.

Diisopropylfluorophosphate: Another phospholipase inhibitor with different structural properties.

Uniqueness

Methyl gamma-linolenyl fluorophosphonate is unique due to its specific structural analog of gamma-linolenic acid, which may confer distinct biological activities compared to other fluorophosphonates . Its potential as a research tool in studying phospholipase inhibition and cannabinoid receptor interactions sets it apart from similar compounds .

Activité Biologique

Methyl gamma-linolenyl fluorophosphonate (MGLFP) is a synthetic compound derived from polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA). This compound has garnered attention due to its potential biological activities, particularly in the context of phospholipase inhibition and its implications in various therapeutic areas, including cancer treatment and inflammatory diseases.

MGLFP contains a fluorophosphonate group that allows it to act as an irreversible inhibitor of specific enzymes. The crystal structure studies have shown that MGLFP covalently modifies the active site of the human fatty acid synthase (hFAS) thioesterase domain, leading to its inactivation. The binding of the 18-carbon gamma-linolenyl tail within the enzyme's active site suggests a unique mechanism by which MGLFP can inhibit fatty acid biosynthesis, a pathway often upregulated in cancer cells .

Phospholipase Inhibition

MGLFP has been identified as a potent inhibitor of phospholipases, which are critical enzymes involved in lipid metabolism and inflammatory responses. By irreversibly inactivating these enzymes, MGLFP may reduce the production of pro-inflammatory mediators. This action is particularly relevant in conditions such as traumatic brain injury (TBI), where phospholipase activity contributes to secondary damage through inflammatory pathways .

Anti-Cancer Properties

Research indicates that MGLFP can inhibit fatty acid synthesis in various cancer cell lines, including human breast cancer cells. The inhibition of hFAS activity leads to reduced cell proliferation and may provide a therapeutic avenue for targeting cancers characterized by high fatty acid biosynthesis . The ability of MGLFP to modulate fatty acid metabolism positions it as a potential candidate for cancer treatment strategies.

Case Studies and Research Findings

- Inhibition of Fatty Acid Synthase : A study demonstrated that MGLFP effectively inhibits the thioesterase activity of hFAS, leading to decreased fatty acid production in 3T3-L1 preadipocytes and breast cancer cell lines. This suggests that dietary long-chain polyunsaturated fatty acids can exert significant effects on cancer cell metabolism through compounds like MGLFP .

- Impact on Inflammatory Responses : In models of TBI, MGLFP administration resulted in decreased levels of leukotrienes (LTs), which are known to exacerbate edema and inflammation post-injury. The compound's ability to modulate LT synthesis highlights its potential role in managing inflammatory conditions .

- Therapeutic Implications : The inhibition of phospholipases by MGLFP may offer benefits in treating chronic inflammatory diseases and conditions associated with excessive lipid metabolism. Its dual action on both cancer cell proliferation and inflammation presents a compelling case for further exploration in clinical settings .

Data Summary

Propriétés

IUPAC Name |

(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIHGLSRUVHCML-JPFHKJGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34FO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying Methyl gamma-Linolenyl Fluorophosphonate in the context of human GIVD cytosolic phospholipase A2?

A1: Human GIVD cytosolic phospholipase A2 (cPLA2) is an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. Inhibiting cPLA2 is a potential therapeutic strategy for inflammatory diseases. This compound is being investigated as a potential inhibitor of cPLA2. The research detailed in these papers [1, 2] focuses on understanding the structural basis of this inhibition.

Q2: What insights do the crystal structures provide about the interaction between this compound and human GIVD cytosolic phospholipase A2?

A2: The studies utilized X-ray crystallography to determine the three-dimensional structure of human GIVD cPLA2 in complex with this compound [1, 2]. These structures reveal the specific binding interactions between the inhibitor and the enzyme's active site. This information is crucial for designing more potent and selective cPLA2 inhibitors. One study even included Terbium Chloride to further stabilize the complex for analysis [2]. Visualizing the inhibitor bound to its target provides essential information for structure-based drug design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.